molecular formula C6H10N2O5 B035376 N-(2-Acetamido)iminodiacetic acid CAS No. 26239-55-4

N-(2-Acetamido)iminodiacetic acid

Cat. No.: B035376
CAS No.: 26239-55-4
M. Wt: 190.15 g/mol
InChI Key: QZTKDVCDBIDYMD-UHFFFAOYSA-N
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Description

2,2'-[(2-amino-2-oxoethyl)imino]diacetic acid is a tricarboxylic acid amide that is a Good's buffer substance, pKa = 6.6 at 20 ℃. It is a dicarboxylic acid, a tricarboxylic acid amide and an ADA. It is functionally related to a nitrilotriacetic acid. It is a conjugate acid of a 2,2'-[(2-amino-2-oxoethyl)imino]diacetate(1-).

Biochemical Analysis

Biochemical Properties

N-(2-Acetamido)iminodiacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to affect dog kidney Na+/K±ATPase and rat brain GABA receptors . The nature of these interactions is primarily through its buffering capacity, maintaining the pH within a specific range that is optimal for these biomolecules .

Cellular Effects

This compound influences cell function in various ways. It has been used in protein-free media for supporting chicken embryo fibroblasts . It also has the potential to prevent Th-induced hemolysis

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it has been shown to interact with peptide deformylase in Pseudomonas aeruginosa

Metabolic Pathways

This compound is involved in various metabolic pathways. It can chelate metal ions such as Mn2+, Cu2+, Zn2+, and Co2+

Properties

IUPAC Name

2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetic acid
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InChI

InChI=1S/C6H10N2O5/c7-4(9)1-8(2-5(10)11)3-6(12)13/h1-3H2,(H2,7,9)(H,10,11)(H,12,13)
Source PubChem
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InChI Key

QZTKDVCDBIDYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067191
Record name N-(2-Acetamido)iminodiacetic acid
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Molecular Weight

190.15 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name N-(2-Acetamido)iminodiacetic acid
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CAS No.

26239-55-4
Record name N-(2-Acetamido)iminodiacetic acid
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Record name N-(2-Acetamido)iminodiacetic acid
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Record name N-(2-Acetamido)Iminodiacetic Acid
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Record name Glycine, N-(2-amino-2-oxoethyl)-N-(carboxymethyl)-
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Record name N-(2-Acetamido)iminodiacetic acid
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Record name N-carbamoylmethyliminodi(acetic acid)
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Record name N-(2-ACETAMIDO)IMINODIACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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